10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid
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Overview
Description
10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid is a compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . This compound is primarily used in proteomics research and is known for its unique spiro structure, which includes a sulfur atom and an azaspirodecane ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid involves multiple steps, typically starting with the formation of the spiro ring system. One common method involves the reaction of a suitable thiol with an azaspirodecane precursor under controlled conditions . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom and the spiro ring system allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid: Similar spiro structure but with an oxygen atom instead of sulfur.
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with different functional groups.
Uniqueness
10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid is unique due to its sulfur-containing spiro ring system, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs .
Properties
Molecular Formula |
C9H13NO3S |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
10-oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C9H13NO3S/c11-7(12)6-5-14-9(8(13)10-6)3-1-2-4-9/h6H,1-5H2,(H,10,13)(H,11,12) |
InChI Key |
LDSWDQBHTRFIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(CS2)C(=O)O |
Origin of Product |
United States |
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